Antiproliferative Activity in HeLa Cells: Oxime vs. Parent Ketone
In a PubChem BioAssay evaluating antiproliferative activity against human HeLa cervical cancer cells after 48 h incubation by WST-8 assay, N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine exhibited an IC50 ≤ 1 µM, classifying it as an active compound in this screen [1]. The parent ketone, 2-isopropylthioxanthone (ITX, CAS 5495-84-1), was not reported to display comparable antiproliferative activity in the same or equivalent assay; its primary documented bioactivities relate to endocrine disruption (anti-estrogenic, anti-androgenic) via AhR agonism [2]. This functional divergence underscores that the oxime moiety is not a silent structural modification but a determinant of cell-based efficacy.
| Evidence Dimension | Antiproliferative IC50 against HeLa cells |
|---|---|
| Target Compound Data | ≤ 1 µM (active) |
| Comparator Or Baseline | 2-Isopropylthioxanthone (ITX): not active in comparable antiproliferative assays; primary activity is endocrine |
| Quantified Difference | Qualitative difference: oxime active (IC50 ≤ 1 µM); ketone not reported active in this assay |
| Conditions | HeLa cells, 48 h, WST-8 assay |
Why This Matters
For researchers screening thioxanthene libraries for anticancer leads, the oxime derivative provides a distinct antiproliferative phenotype absent in the commercially abundant photoinitiator ITX, directly influencing candidate selection.
- [1] PubChem BioAssay. Antiproliferative activity against human HeLa cells. https://www.ncbi.nlm.nih.gov/pcassay?LinkName=pccompound_pcassay&from_uid=155735 (accessed 2026-05-10). View Source
- [2] Cocci P, et al. In silico prediction and in vivo analysis of antiestrogenic potential of 2-isopropylthioxanthone (2-ITX) in juvenile goldfish. Ecotoxicol Environ Saf. 2014;101:116-122. View Source
